molecular formula C18H21N5O2 B2717941 1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide CAS No. 2361896-69-5

1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide

Cat. No.: B2717941
CAS No.: 2361896-69-5
M. Wt: 339.399
InChI Key: DDLQNDUZXKRRDH-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H21N5O2 and a molecular weight of 339.399. This compound features a piperidine ring, a pyrazole ring, and a pyridine moiety, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the pyrazole ring, and the pyridine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings.

    Coupling Reactions: These reactions are often used to introduce additional functional groups or to form complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine-based compound with anticancer and antimicrobial activities.

    Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Properties

IUPAC Name

1-prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-2-17(24)22-10-6-14(7-11-22)18(25)20-16-8-12-23(21-16)13-15-5-3-4-9-19-15/h2-5,8-9,12,14H,1,6-7,10-11,13H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQNDUZXKRRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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